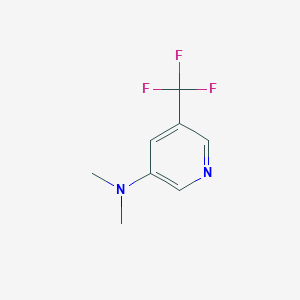
5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-amine is a compound that features a pyrrolidine ring fused with a pyridine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both pyrrolidine and pyridine rings in its structure allows it to exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-amine typically involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester. The reaction proceeds through a series of steps including esterification, cyclization, and amination . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The purity of the final product is crucial, especially for applications in pharmaceuticals and other sensitive fields .
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-amine can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Aplicaciones Científicas De Investigación
5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound may also affect signaling pathways by binding to specific proteins and altering their function .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler compound with a five-membered nitrogen-containing ring.
3-(1-Methylpyrrolidin-2-yl)pyridine: A similar compound with a methyl group instead of an ethyl group on the pyrrolidine ring.
Uniqueness
5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-amine is unique due to the presence of both an ethyl group on the pyrrolidine ring and a methyl group on the pyridine ring. This specific substitution pattern can lead to distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H19N3 |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
5-(1-ethylpyrrolidin-2-yl)-3-methylpyridin-2-amine |
InChI |
InChI=1S/C12H19N3/c1-3-15-6-4-5-11(15)10-7-9(2)12(13)14-8-10/h7-8,11H,3-6H2,1-2H3,(H2,13,14) |
Clave InChI |
VMWWWYACWAJDNS-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC1C2=CN=C(C(=C2)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


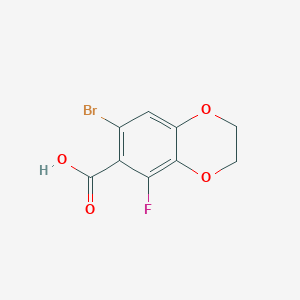
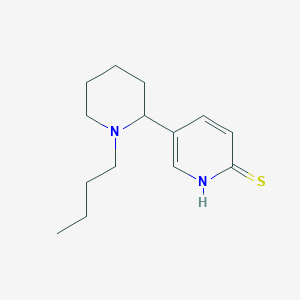
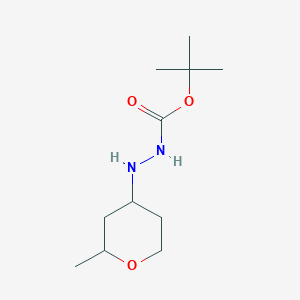
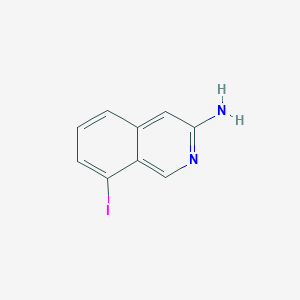
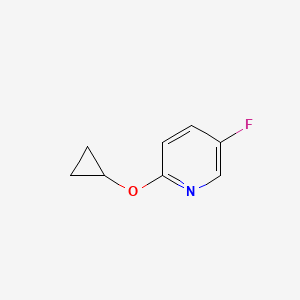
![2-Oxobicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B13005332.png)
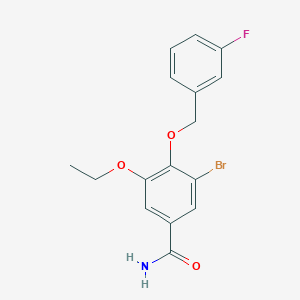
![6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid](/img/structure/B13005337.png)
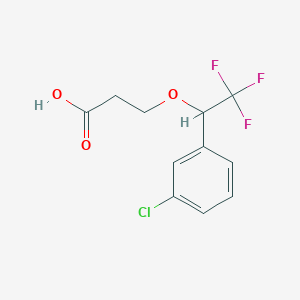

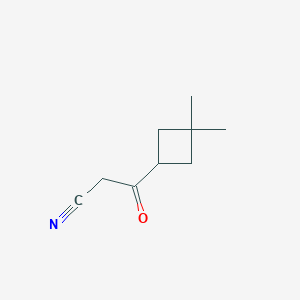
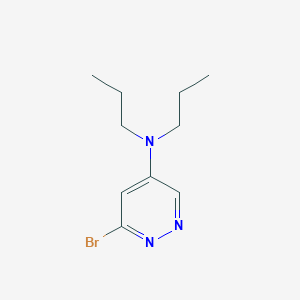
![2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13005379.png)
